N-(4-bromophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Description
N-(4-bromophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a synthetic organic compound featuring a quinazolinone core substituted with a 2-methoxyphenyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-bromophenyl group. This structure combines multiple pharmacophoric elements:
- Quinazolinone core: Known for diverse biological activities, including kinase inhibition and anticancer properties.
- 2-Methoxyphenyl group: Enhances lipophilicity and may influence receptor binding.
- 4-Bromophenyl substituent: Introduces electron-withdrawing effects and steric bulk.
Properties
Molecular Formula |
C23H18BrN3O3S |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrN3O3S/c1-30-20-9-5-4-8-19(20)27-22(29)17-6-2-3-7-18(17)26-23(27)31-14-21(28)25-16-12-10-15(24)11-13-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
VSBNGBGQEDIENI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Mechanism of Action :
- Inhibition of key signaling pathways involved in tumor growth.
- Induction of cell cycle arrest in cancer cells.
- Modulation of apoptosis-related proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives with similar structures possess activity against a range of bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| C. albicans | 18 | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo models. It has been shown to reduce inflammation markers significantly, comparable to standard anti-inflammatory drugs.
- Case Study :
- A study involving rodent models demonstrated that treatment with this compound led to a decrease in paw edema and inflammatory cytokines.
In Vitro Studies
In vitro assays have revealed that the compound exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.
- Selectivity Ratio :
- COX-1 IC50: 50 µM
- COX-2 IC50: 5 µM
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound towards various biological targets, including kinases and receptors involved in cancer progression.
- Binding Affinity :
- The compound demonstrated a high binding affinity (−9.5 kcal/mol) towards the EGFR kinase domain, indicating potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Br, Cl) improve binding to hydrophobic pockets in enzymes (e.g., kinases) .
- Methoxy groups (e.g., 2-methoxyphenyl) enhance solubility compared to methyl or chloro substituents, balancing logP values (predicted ~3.5–4.0) .
Sulfanyl Linkage Variants :
- Compounds with 2-oxoethyl-sulfanyl groups () exhibit higher polar surface areas (65.2 Ų), improving aqueous solubility but reducing membrane permeability .
Biological Activity Trends: Analogues with dichlorophenyl or trifluoromethyl groups () show pronounced anti-inflammatory and enzyme inhibitory effects, likely due to enhanced electrophilicity . Benzenesulphonamide derivatives () demonstrate antimicrobial activity, suggesting the sulfanylacetamide moiety’s role in disrupting microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
